2,4-Difluoro-3-hydroxybenzoic acid

Vue d'ensemble

Description

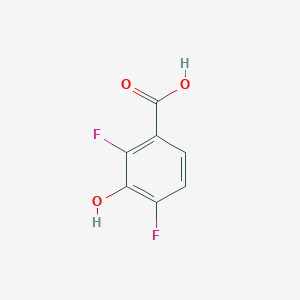

2,4-Difluoro-3-hydroxybenzoic acid is a benzene derivative with the molecular formula C7H4F2O3. This compound is part of the hydroxybenzoic acid family, which is known for its various biochemical and antioxidant properties . It is used in a variety of scientific and industrial applications due to its unique chemical structure and reactivity.

Méthodes De Préparation

The synthesis of 2,4-Difluoro-3-hydroxybenzoic acid can be achieved through several methods. One common synthetic route involves the methoxylation and deamination of 3,4,5-trifluoronitrobenzene . The process includes several steps such as nitration, esterification, reduction of nitro groups, diazotization, and hydrolysis . Industrial production methods often focus on optimizing yield and controlling reaction conditions to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

2,4-Difluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions often involve the use of reducing agents to convert nitro groups to amino groups.

Substitution: Halogenation and other substitution reactions are common, where fluorine atoms can be replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Agents

One of the primary applications of 2,4-difluoro-3-hydroxybenzoic acid is as an intermediate in the synthesis of antibacterial agents. It is notably involved in the preparation of Garenoxacin, a fluoroquinolone antibiotic that exhibits broad-spectrum activity against various bacterial strains. The compound's fluorinated structure enhances its biological activity and pharmacokinetic properties, making it a valuable building block in medicinal chemistry .

Drug Development

In addition to its use in Garenoxacin synthesis, this compound serves as a precursor for other fluorinated pharmaceuticals. Its unique chemical properties allow for modifications that can lead to the development of new therapeutic agents targeting different biological pathways .

Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Methoxylation | Room temperature to reflux | Variable |

| 2 | Reduction | Catalyzed with iron powder | Variable |

| 3 | Bromination | N-bromosuccinimide in DMF | Variable |

| 4 | Deamination | Ortho phosphorous acid | Variable |

| 5 | Cyanation | Cuprous cyanide in aprotic solvent | Variable |

| 6 | Hydrolysis | Hydrobromic acid solution | Variable |

Research Insights

Recent studies have highlighted the importance of fluorinated compounds like this compound in drug design. The presence of fluorine atoms can significantly alter the pharmacological profiles of compounds by enhancing their metabolic stability and binding affinity to biological targets .

Case Studies

Research has demonstrated that derivatives of this compound can exhibit potent antimicrobial activity. For instance, studies comparing fluorinated benzamide derivatives have shown that they can act as allosteric inhibitors against bacterial targets such as FtsZ, a protein essential for bacterial cell division .

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites on target molecules .

Comparaison Avec Des Composés Similaires

2,4-Difluoro-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:

- Salicylic acid

- p-Hydroxybenzoic acid

- Protocatechuic acid

- Gentisic acid

- 3,5-Dihydroxybenzoic acid

- Vanillic acid

- Syringic acid

- Gallic acid

- Ellagic acid

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other hydroxybenzoic acids may not be as effective .

Activité Biologique

2,4-Difluoro-3-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of hydroxybenzoic acid with the molecular formula C7H4F2O3. This compound has garnered attention in various fields of research due to its unique biological properties and potential applications in medicine and agriculture.

1. Antimicrobial Properties

DFHBA exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

2. Enzyme Interactions

DFHBA plays a crucial role in enzyme interactions, particularly within the phenylpropanoid biosynthetic pathway. It has been shown to interact with key enzymes such as chalcone synthase (CHS6) and S-adenosyl-L-methionine:salicylic acid methyltransferase (SAMT), modulating their activities . This modulation can lead to alterations in the production of phenolic compounds, which are vital for plant defense mechanisms.

3. Cytotoxic Effects

Studies have demonstrated that DFHBA exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation as an anticancer agent.

4. Antioxidant Activity

DFHBA shows promising antioxidant properties, which can help mitigate oxidative stress in biological systems. It has been evaluated using various assays, including DPPH and ABTS, demonstrating its capacity to scavenge free radicals effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DFHBA against several fungal strains, including Botrytis cinerea and Fusarium species. The results indicated that DFHBA significantly inhibited fungal growth at concentrations as low as 0.5 mg/mL, showcasing its potential as a natural fungicide in agricultural applications .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies conducted on breast cancer cell lines revealed that DFHBA induced significant cytotoxicity with an IC50 value of 0.632 mM against NIH3T3 cells. This effect was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .

Research Findings Summary

| Property | Details |

|---|---|

| Chemical Structure | C7H4F2O3 |

| Antimicrobial Activity | Effective against E. coli, S. aureus, Botrytis cinerea |

| Cytotoxicity | Induces apoptosis in MCF-7 and MDA-MB-231 cell lines |

| Enzyme Interaction | Modulates CHS6 and SAMT activities in phenylpropanoid biosynthesis |

| Antioxidant Activity | Scavenges free radicals; effective in DPPH and ABTS assays |

Propriétés

IUPAC Name |

2,4-difluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXPNZXVSSJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475762 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91659-08-4 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the research paper for 2,4-Difluoro-3-hydroxybenzoic acid?

A1: The research paper [] outlines a novel synthesis method for this compound starting from 3,4,5-trifluoronitrobenzene. This method is particularly noteworthy due to its claimed advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.